molecular formula C6H7NO3 B12433550 2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid

2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid

Cat. No.: B12433550
M. Wt: 141.12 g/mol
InChI Key: VDDKUUFVJKAIDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid, also known as N-maleoylglycine, is an organic compound with the molecular formula C6H5NO4. It is a solid, typically found in the form of white crystals. This compound is slightly soluble in water but can dissolve in organic solvents. It has a strong acidic nature and is used as an important intermediate in organic synthesis, chelating agents, stabilizers, and catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid can be achieved through the reaction of maleic anhydride with glycine. The reaction involves dissolving maleic anhydride in an organic solvent and reacting it with glycine at low temperatures to form the desired product . Another method involves the reaction of maleic chloride with acetic acid in the presence of an organic solvent and low temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization using solvents like ethyl acetate and petroleum ether .

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include triethylamine, dichloromethane, and hydrochloric acid. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis and applications .

Scientific Research Applications

2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid involves its interaction with thiol groups to form covalent bonds. This enables the connection of biomolecules with thiol groups, making it useful in biochemical and pharmaceutical applications. The compound can also react with primary amine groups in the presence of activators to form stable amide bonds .

Comparison with Similar Compounds

Similar Compounds

    2-Maleimidoacetic acid: Similar in structure and reactivity, used in similar applications.

    Indole-3-acetic acid: A plant hormone with different biological activities but similar structural features.

    (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid: Similar in structure but used in different applications

Uniqueness

2-(2-Oxo-2,5-dihydro-1H-pyrrol-3-YL)acetic acid is unique due to its strong acidic nature and its ability to form covalent bonds with thiol groups, making it highly valuable in biochemical and pharmaceutical research .

Properties

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

2-(5-oxo-1,2-dihydropyrrol-4-yl)acetic acid

InChI

InChI=1S/C6H7NO3/c8-5(9)3-4-1-2-7-6(4)10/h1H,2-3H2,(H,7,10)(H,8,9)

InChI Key

VDDKUUFVJKAIDV-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C(=O)N1)CC(=O)O

Origin of Product

United States

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